molecular formula C21H28OS B14396138 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal CAS No. 87639-61-0

2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal

Katalognummer: B14396138
CAS-Nummer: 87639-61-0
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: VSTUUOWGOBUUDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is an organic compound characterized by its complex structure, which includes multiple functional groups such as aldehyde, sulfanyl, and diene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can be achieved through a multi-step process involving the following key steps:

    Formation of the Diene System: The diene system can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene.

    Introduction of the Sulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the diene.

    Aldehyde Formation: The final aldehyde group can be introduced through oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and nucleophilic substitution, as well as advanced purification techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thiols, amines, alkoxides

Major Products Formed

    Oxidation: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienoic acid

    Reduction: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienol

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

    Material Science: The compound’s functional groups can be utilized in the development of new materials with desired properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal depends on its interaction with various molecular targets. For example:

    Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

    Sulfanyl Group: The phenylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal
  • 2,6-Dimethyl-10-methylene-2,6-dodecadiene

Uniqueness

2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

87639-61-0

Molekularformel

C21H28OS

Molekulargewicht

328.5 g/mol

IUPAC-Name

2,6-dimethyl-10-methylidene-12-phenylsulfanyldodeca-2,6-dienal

InChI

InChI=1S/C21H28OS/c1-18(10-8-12-20(3)17-22)9-7-11-19(2)15-16-23-21-13-5-4-6-14-21/h4-6,9,12-14,17H,2,7-8,10-11,15-16H2,1,3H3

InChI-Schlüssel

VSTUUOWGOBUUDZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=C)CCSC1=CC=CC=C1)CCC=C(C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.